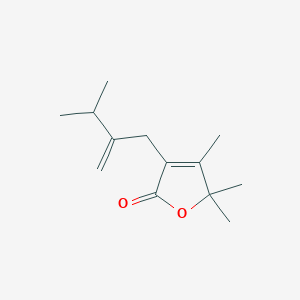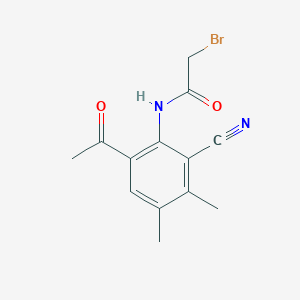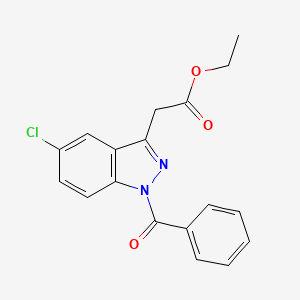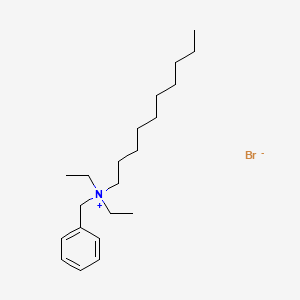![molecular formula C13H13ClO B14385989 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride CAS No. 88522-07-0](/img/structure/B14385989.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is an organic compound with the molecular formula C13H13ClO. It is a derivative of biphenyl, where the biphenyl core is partially hydrogenated and substituted with a carbonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride typically involves the following steps:
Hydrogenation of Biphenyl: Biphenyl is partially hydrogenated to form 2,3,4,5-tetrahydro-1,1’-biphenyl. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Introduction of Carbonyl Chloride Group: The tetrahydro-biphenyl derivative is then reacted with phosgene (COCl2) to introduce the carbonyl chloride group. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride may involve continuous flow reactors to ensure efficient hydrogenation and chlorination processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tetrahydro-biphenyl core can be oxidized to form biphenyl derivatives with various functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Aldehydes, Alcohols: Formed from reduction reactions.
Oxidized Biphenyl Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent modification or non-covalent interactions, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonyl chloride.
Uniqueness
2,3,4,5-Tetrahydro[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
88522-07-0 |
|---|---|
Formule moléculaire |
C13H13ClO |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
4-phenylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C13H13ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9H2 |
Clé InChI |
RWPZCUHEGULKGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1C(=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

